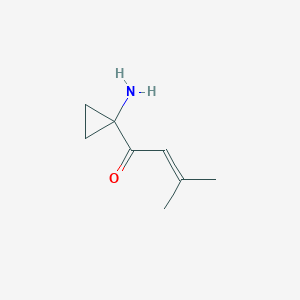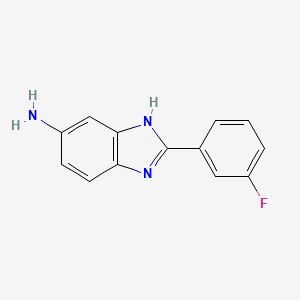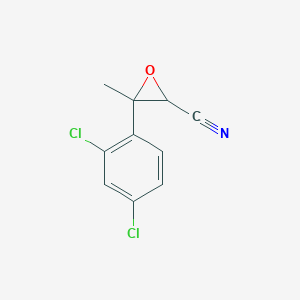
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an aminomethylbutenone backbone
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism by which 1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a signaling molecule, influencing various biochemical processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclopropyl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: Both compounds contain a cyclopropyl group, but differ in their functional groups and overall structure.
1-Aminocyclopropylphosphonate: Similar in containing an aminocyclopropyl group, but with a phosphonate moiety instead of a butenone structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(1-aminocyclopropyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)5-7(10)8(9)3-4-8/h5H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
LOKDTYLVBDPKHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1(CC1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)


![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13171702.png)



![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)

